Biochemical HTRF Potency: AM-8735 Outperforms AMG 232 by 1.5-Fold in Target Engagement Assay
In the homogeneous time-resolved fluorescence (HTRF) biochemical assay measuring MDM2-p53 interaction inhibition, AM-8735 achieves an IC50 of 0.4 nM, representing a 1.5-fold improvement over the piperidinone-based AMG 232 (HTRF IC50 = 0.6 nM) [1]. Both measurements were generated by the same Amgen research group using the same HTRF assay format, reported in contemporaneous 2014 J Med Chem publications, enabling a high-confidence cross-study comparison. However, AM-8735 is 4-fold less potent biochemically than the morpholinone follow-up compound AM-6761 (HTRF IC50 = 0.1 nM), which replaces the carboxylic acid moiety with heterocyclic isosteres [2]. For broader class-level context, AM-8735 is approximately 225-fold more potent than the classic MDM2 inhibitor nutlin-3 (cell-free IC50 = 90 nM) [3].
| Evidence Dimension | Biochemical inhibition of MDM2-p53 interaction (HTRF IC50) |
|---|---|
| Target Compound Data | HTRF IC50 = 0.4 nM |
| Comparator Or Baseline | AMG 232: HTRF IC50 = 0.6 nM; AM-6761: HTRF IC50 = 0.1 nM; Nutlin-3: cell-free IC50 = 90 nM |
| Quantified Difference | 1.5-fold more potent than AMG 232; 4-fold less potent than AM-6761; 225-fold more potent than Nutlin-3 |
| Conditions | Homogeneous time-resolved fluorescence (HTRF) assay measuring MDM2-p53 protein-protein interaction inhibition (Amgen labs); Nutlin-3 assay format: cell-free MDM2-p53 binding assay |
Why This Matters
Procurement decisions for biochemical screening campaigns should account for the 1.5-fold higher target engagement potency of AM-8735 vs AMG 232, which can reduce compound consumption and increase assay signal window in HTRF-based MDM2 screens.
- [1] Gonzalez AZ et al. Selective and potent morpholinone inhibitors of the MDM2-p53 protein-protein interaction. J Med Chem. 2014;57(6):2472-88. PMID: 24548297. View Source
- [2] Gonzalez AZ et al. Novel inhibitors of the MDM2-p53 interaction featuring hydrogen bond acceptors as carboxylic acid isosteres. J Med Chem. 2014;57(7):2963-88. PMID: 24601644. View Source
- [3] Vassilev LT, Vu BT, Graves B, Carvajal D, Podlaski F, Filipovic Z, Kong N, Kammlott U, Lukacs C, Klein C, Fotouhi N, Liu EA. In vivo activation of the p53 pathway by small-molecule antagonists of MDM2. Science. 2004;303(5659):844-8. PMID: 14704432. View Source
